molecular formula C8H10ClNO2S B15325222 Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate

Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate

Cat. No.: B15325222
M. Wt: 219.69 g/mol
InChI Key: LKKAFJDCSBQQEE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring substituted with a chlorine atom, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carboxylic acid with methylamine under suitable conditions to form the corresponding amide. This amide can then be reduced to the desired amino ester using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, amination, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(5-bromothiophen-2-yl)propanoate
  • Methyl 2-amino-3-(5-fluorothiophen-2-yl)propanoate
  • Methyl 2-amino-3-(5-methylthiophen-2-yl)propanoate

Uniqueness

Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate is unique due to the presence of the chlorine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with specific molecular targets compared to its bromine, fluorine, or methyl-substituted analogs.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10ClNO2S/c1-12-8(11)6(10)4-5-2-3-7(9)13-5/h2-3,6H,4,10H2,1H3

InChI Key

LKKAFJDCSBQQEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(S1)Cl)N

Origin of Product

United States

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